SB 612111-d4 Hydrochloride
Description
Overview of the Nociceptin (B549756)/Orphanin FQ (N/OFQ)-NOP Receptor System in Neurobiological Regulation
The Nociceptin/Orphanin FQ (N/OFQ) system is comprised of the 17-amino acid neuropeptide N/OFQ and its cognate receptor, the NOP receptor (formerly known as ORL-1). mdpi.com While structurally similar to opioid receptors, the NOP receptor does not bind traditional opioid peptides, and conversely, N/OFQ shows no affinity for mu, kappa, or delta opioid receptors. mdpi.comnih.gov This distinction establishes the N/OFQ-NOP system as a unique and independent signaling pathway.
The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, primarily couples to Gi/o proteins. eneuro.orgsemanticscholar.org This coupling initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, the closure of voltage-gated Ca2+ channels, and the opening of inwardly rectifying K+ channels. mdpi.com The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release. mdpi.com The N/OFQ-NOP system has been shown to modulate the release of a variety of neurotransmitters, such as dopamine (B1211576), serotonin (B10506), norepinephrine, acetylcholine, and glutamate. mdpi.comnih.gov
The widespread distribution of the NOP receptor throughout the central nervous system—including key areas like the amygdala, hypothalamus, hippocampus, and ventral tegmental area—underscores its involvement in a vast array of neurobiological functions. mdpi.comnih.gov Research has implicated the N/OFQ-NOP system in the regulation of pain perception, stress responses, anxiety, depression, learning and memory, feeding behavior, and substance abuse. mdpi.comacs.orgacs.org For instance, activation of the N/OFQ system can have anti-opioid effects, counteracting opioid-induced analgesia and reward. mdpi.com
SB 612111-d4 Hydrochloride as a Selective Pharmacological Probe for NOP Receptor Studies
This compound is a deuterated form of SB-612111, a potent and selective antagonist for the NOP receptor. wikipedia.org Its high affinity for the human NOP receptor (hNOP) and significant selectivity over classical opioid receptors make it an invaluable tool for isolating and studying the specific functions of the N/OFQ-NOP system. medchemexpress.comtocris.com The parent compound, SB-612111, has been shown to be several times more potent than the earlier NOP antagonist, J-113,397. wikipedia.orgnih.gov
The primary mechanism of action of SB-612111 is competitive antagonism at the NOP receptor. nih.gov This means it binds to the receptor without activating it, thereby blocking the endogenous ligand, N/OFQ, from binding and initiating its signaling cascade. nih.gov This blockade allows researchers to investigate the physiological and behavioral consequences of inhibiting the N/OFQ-NOP system. The deuteration in this compound is a modification that can offer advantages in certain experimental contexts, such as altering its metabolic profile to provide a more stable compound for research purposes.
The selectivity of SB-612111 is a key attribute for its use as a pharmacological probe. In vitro studies have demonstrated its high affinity for the NOP receptor with significantly lower affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. This selectivity ensures that the observed effects following its administration can be more confidently attributed to the blockade of the NOP receptor rather than off-target interactions with other opioid systems.
| Receptor | Ki (nM) medchemexpress.comtocris.com |
| NOP | 0.33 |
| μ-opioid | 57.6 |
| κ-opioid | 160.5 |
| δ-opioid | 2109 |
Academic and Research Significance of NOP Receptor Antagonism in Preclinical Investigations
The use of selective NOP receptor antagonists like SB-612111 in preclinical research has been instrumental in elucidating the therapeutic potential of targeting the N/OFQ-NOP system for a variety of disorders. acs.org These investigations have spanned across multiple domains of neuroscience and pharmacology.
Depression and Anxiety: Preclinical studies have consistently shown that NOP receptor antagonists produce antidepressant-like effects in various animal models. wikipedia.orgresearchgate.net For example, NOP antagonists have been found to reduce immobility time in the forced swimming test in mice, a common behavioral assay for antidepressant activity. nih.gov While NOP receptor agonists tend to produce anxiolytic (anxiety-reducing) effects, antagonists have shown more complex or sometimes anxiogenic (anxiety-producing) effects, highlighting the nuanced role of the N/OFQ system in anxiety regulation. researchgate.net
Pain and Analgesia: The role of the N/OFQ-NOP system in pain modulation is complex. While NOP receptor agonists can produce analgesia when administered spinally, they can also have pronociceptive (pain-promoting) effects at the supraspinal level. mdpi.com NOP antagonists like SB-612111 have been shown to block hyperalgesia in models of inflammatory pain and can prevent the development of hyperalgesia. wikipedia.orgmedchemexpress.com Furthermore, they can potentiate the analgesic effects of morphine, particularly in morphine-tolerant animals, suggesting a potential role in enhancing opioid efficacy and managing tolerance. tocris.com
Substance Use Disorders: Research suggests that blocking the N/OFQ-NOP system may be a viable strategy for treating substance use disorders. nih.gov NOP receptor antagonists have been shown to reduce alcohol consumption in animal models. nih.govresearchgate.net For instance, SB-612111 was found to decrease alcohol intake in mice in a two-bottle choice paradigm. researchgate.net This effect is thought to be mediated by the antagonist's influence on the brain's reward pathways.
Traumatic Brain Injury (TBI): Emerging research has pointed to the involvement of the N/OFQ-NOP system in the pathophysiology of TBI. In a rat model of TBI, the NOP receptor antagonist SB-612111 was found to improve cerebral blood flow, suggesting a neuroprotective role. nih.gov
The following table summarizes some of the key preclinical findings for the NOP receptor antagonist SB-612111:
| Preclinical Model | Effect of SB-612111 | Research Finding |
| Inflammatory Pain | Blocks hyperalgesia | Antagonism of the NOP receptor can mitigate inflammatory pain states. medchemexpress.com |
| Morphine Tolerance | Potentiates morphine action | NOP antagonists may enhance the effectiveness of opioids in tolerant individuals. tocris.com |
| Alcohol Consumption | Decreases alcohol intake | Blockade of the NOP receptor reduces voluntary alcohol consumption in mice. researchgate.net |
| High-Fat Diet Binge Eating | Reduces binge intake | NOP antagonism specifically targets and reduces binge-like eating behavior. nih.gov |
| Traumatic Brain Injury | Improves cerebral blood flow | Inhibition of the NOP receptor may have therapeutic benefits following brain injury. nih.gov |
Properties
CAS No. |
1346603-08-4 |
|---|---|
Molecular Formula |
C₂₄H₂₆D₄Cl₃NO |
Molecular Weight |
458.88 |
Synonyms |
(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride; (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro |
Origin of Product |
United States |
Pharmacological Characterization of Sb 612111 D4 Hydrochloride
In Vitro Selectivity and Potency at NOP Receptors
Binding Affinity to NOP Receptors (ORL-1)
SB 612111 exhibits a very high binding affinity for the human NOP receptor (hORL-1). researchgate.netacs.org Radioligand binding assays using membranes from clonal cell lines that express the human NOP receptor have determined its equilibrium dissociation constant (Ki) to be in the sub-nanomolar range. Specifically, a Ki value of 0.33 nM has been consistently reported, indicating a potent interaction with the NOP receptor. researchgate.nettocris.comprobechem.com This high affinity underscores the compound's potency as a ligand for this specific receptor target. medchemexpress.com
Comparative Selectivity Against Classical Opioid Receptors (μ-, κ-, δ-receptors)
A key characteristic of SB 612111 is its remarkable selectivity for the NOP receptor over the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). acs.orgtocris.com Comparative binding studies have quantified this selectivity, revealing significantly lower affinity for the classical opioid receptors. tocris.com
Reported Ki values for SB 612111 at the classical opioid receptors are:
Mu (μ) receptor: 57.6 nM tocris.com
Kappa (κ) receptor: 160.5 nM tocris.com
Delta (δ) receptor: 2109 nM tocris.com
This translates to a selectivity profile where SB 612111 is approximately 174-fold more selective for the NOP receptor than for the μ-receptor, 486-fold more selective than for the κ-receptor, and over 6,300-fold more selective than for the δ-receptor. researchgate.netacs.org This high degree of selectivity makes SB 612111 an invaluable experimental tool for isolating the effects of NOP receptor modulation from those of the classical opioid systems. researcher.life
Table 1: Comparative Binding Affinities (Ki) of SB 612111
| Receptor | Binding Affinity (Ki, nM) | Selectivity Fold (vs. NOP) |
|---|---|---|
| NOP (ORL-1) | 0.33 tocris.comprobechem.com | 1 |
| Mu (μ) | 57.6 tocris.com | ~174 |
| Kappa (κ) | 160.5 tocris.com | ~486 |
| Delta (δ) | 2109 tocris.com | ~6391 |
Receptor Ligand Interactions and Structural Insights
Analysis of Binding Modes through Computational Docking Studies
The structural basis for the high-affinity binding of SB 612111 to the NOP receptor has been elucidated through X-ray crystallography and computational docking studies. rcsb.orgnih.govresearchgate.net These studies reveal that potent antagonists like SB 612111 strongly favor a single, stable binding orientation within the receptor's binding pocket. rcsb.orgnih.gov The phenylpiperidine scaffold, a common feature in some NOP ligands, plays a crucial role in this interaction. acs.orgnih.gov Docking simulations indicate that the high selectivity of SB 612111 for the NOP receptor can be attributed to specific interactions with residues unique to the NOP receptor's binding site. researchgate.net
Implications for NOP Receptor Conformational States
The binding of a ligand can influence the conformational state and stability of a G protein-coupled receptor (GPCR) like the NOP receptor. Research has shown a correlation between the potency of an antagonist and its ability to induce receptor stability. nih.govosti.gov Potent antagonists such as SB 612111 facilitate crystallogenesis by stabilizing a single, specific conformational state of the receptor. rcsb.orgnih.gov This stabilization of a distinct ligand-receptor conformational pair is a key mechanism underlying its high potency and its utility in structural biology studies. nih.gov By locking the receptor in an inactive conformation, SB 612111 prevents the conformational changes required for receptor activation by agonist ligands.
Functional Antagonism of Nociceptin (B549756)/Orphanin FQ-Mediated Signaling
SB 612111 acts as a pure, selective, and competitive antagonist of N/OFQ-mediated signaling. researcher.lifeunife.it In various in vitro functional assays, it has been shown to block the effects of the endogenous agonist N/OFQ. For instance, in cell-based assays measuring G-protein activation (such as [³⁵S]GTPγS binding) or second messenger pathways (like cAMP accumulation), SB 612111 effectively and competitively antagonizes the signals produced by N/OFQ. unife.it
Furthermore, in electrophysiological studies on hypothalamic neurons, SB 612111 has been demonstrated to block the N/OFQ-stimulated inwardly rectifying potassium current. unife.it Its antagonistic action has been confirmed in various isolated tissue preparations where it inhibits the effects of N/OFQ. unife.itnih.gov This consistent functional antagonism across different experimental systems confirms that SB 612111 effectively prevents the NOP receptor from being activated by its native ligand, thereby blocking its downstream cellular effects. nih.gov
Reversal of N/OFQ-Induced Cellular Responses
SB 612111 has demonstrated its capability to reverse cellular activities initiated by N/OFQ. In laboratory settings, SB 612111 effectively counteracts the effects of N/OFQ. For instance, in Chinese hamster ovary (CHO) cells that express human NOP receptors, SB 612111 has been shown to competitively block the actions of N/OFQ. nih.govunife.it
One of the key cellular responses to N/OFQ is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Studies have shown that SB 612111 can antagonize this N/OFQ-mediated reduction in cAMP accumulation. nih.gov Furthermore, in a CRE-luciferase reporter gene assay, SB 612111 dose-dependently inhibited the effect of nociceptin. researchgate.net
Another significant cellular response to N/OFQ involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. In electrophysiological studies on periaqueductal gray neurons, SB 612111 was found to block the N/OFQ-induced GIRK current in a dose-dependent manner, without exhibiting any agonist activity itself. unife.it Similarly, in the ventromedial nucleus of the hypothalamus, SB 612111 blocked the stimulation of an inwardly rectifying potassium current induced by N/OFQ. unife.it
Research has also explored the role of SB 612111 in more complex cellular processes. For example, it has been shown to inhibit the N/OFQ-induced migration of THP-1-derived macrophages. ethz.ch Additionally, selective NOP receptor antagonists like SB 612111 have been found to completely block N/OFQ-induced phosphorylation of the NOP receptor at specific serine and threonine residues. nih.gov
The antagonistic effects of SB 612111 are not limited to in vitro cell models. In vivo studies have shown that it can reverse the pronociceptive (pain-promoting) and antimorphine actions of N/OFQ administered intracerebroventricularly in mice. unife.it It also prevents the orexigenic (appetite-stimulating) effect of N/OFQ in sated mice. unife.it
Evaluation in Receptor-Mediated Second Messenger Assays
The pharmacological profile of SB 612111 has been further elucidated through various receptor-mediated second messenger assays. These assays are crucial for understanding how the compound interacts with the NOP receptor and the subsequent intracellular signaling cascades.
A key assay in this characterization is the guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay. This assay measures the activation of G-proteins, a primary step in the signaling pathway of G-protein coupled receptors like NOP. In membranes from CHO cells expressing human NOP receptors, SB 612111 has been shown to competitively antagonize the N/OFQ-stimulated [35S]GTPγS binding. nih.govresearchgate.net This indicates that SB 612111 acts as a true antagonist at the G-protein activation level.
The table below summarizes the binding affinity (Ki) of SB 612111 for the NOP receptor and its selectivity over other opioid receptors.
| Receptor | Ki (nM) |
| NOP | 0.33 medchemexpress.comtocris.com |
| μ-opioid | 57.6 medchemexpress.comtocris.com |
| κ-opioid | 160.5 medchemexpress.comtocris.com |
| δ-opioid | 2109 medchemexpress.comtocris.com |
| Data sourced from studies on SB 612111. medchemexpress.comtocris.com |
Furthermore, in assays measuring the interaction between the NOP receptor and β-arrestin 2 using bioluminescence resonance energy transfer (BRET), N/OFQ was shown to promote this interaction. SB 612111 was found to be inactive on its own but produced a rightward shift in the concentration-response curve to N/OFQ, confirming its antagonist properties. researcher.life
In the label-free dynamic mass redistribution (DMR) assay in cells expressing NOP receptors, N/OFQ elicited a positive response, while SB 612111 was inactive by itself. However, in the presence of SB 612111, the concentration-response curve to N/OFQ was shifted to the right, from which a pA2 value of 8.21 was derived. researcher.life
The table below presents the antagonist potency of SB 612111 in various functional assays.
| Assay | Cell/Tissue Preparation | Measured Parameter | Antagonist Potency (pA2/pKB) |
| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ-stimulated binding | 9.70 researchgate.net |
| cAMP Accumulation | CHO-NOP cells | Forskolin-stimulated cAMP | Not specified |
| β-arrestin 2 Recruitment (BRET) | HEK293 cells with NOP/RLuc and β-arrestin 2/RGFP | N/OFQ-promoted interaction | 8.70 researcher.life |
| Dynamic Mass Redistribution (DMR) | CHONOP cells | N/OFQ-elicited response | 8.21 researcher.life |
| Data sourced from studies on SB 612111. researchgate.netresearcher.life |
These findings from various second messenger assays consistently demonstrate that SB 612111 is a potent and selective antagonist of the NOP receptor, effectively blocking the intracellular signaling pathways activated by N/OFQ.
Molecular and Cellular Mechanisms of Action of Sb 612111 D4 Hydrochloride
Downstream Signaling Pathways Affected by NOP Receptor Blockade
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gαi/o family. mdpi.comwikipedia.org When the endogenous ligand N/OFQ binds to the NOP receptor, it triggers a conformational change that activates these G-proteins, leading to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular signaling pathways. mdpi.comnih.gov SB 612111, acting as a competitive antagonist, prevents N/OFQ from binding and thereby inhibits the initiation of these downstream signaling cascades. nih.govnih.gov
The primary downstream effects of NOP receptor activation include:
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comwikipedia.orgnih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has been shown to modulate all three major MAPK signaling cascades, which are crucial for regulating cell proliferation, differentiation, and stress responses. mdpi.comnih.gov This includes the phosphorylation of extracellular-signal regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). mdpi.comnih.gov
Activation of Phospholipase C (PLC): The receptor can also stimulate Phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. mdpi.comnih.gov
By blocking the NOP receptor, SB 612111 prevents these signaling events from occurring in response to endogenous N/OFQ. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor, SB 612111 competitively antagonized the effects of N/OFQ on both GTPγS binding and cAMP accumulation with high potency. nih.govnih.gov
| Signaling Molecule/Pathway | Effect of N/OFQ (Receptor Activation) | Consequence of SB 612111 (Receptor Blockade) |
|---|---|---|
| Adenylyl Cyclase (AC) | Inhibition | Prevents inhibition, restoring AC activity |
| Cyclic AMP (cAMP) | Decrease | Prevents decrease, maintaining cAMP levels wikipedia.orgnih.gov |
| MAPK Pathways (ERK, p38, JNK) | Modulation/Activation | Prevents N/OFQ-mediated modulation mdpi.comnih.gov |
| Phospholipase C (PLC) | Activation | Prevents N/OFQ-induced activation mdpi.com |
| Protein Kinase C (PKC) | Activation | Prevents N/OFQ-induced activation nih.gov |
Modulation of Neural Excitability and Synaptic Transmission
The signaling pathways initiated by NOP receptor activation have direct consequences on neuronal function. The Gβγ subunit, liberated upon receptor activation, directly modulates the activity of ion channels, which is a primary mechanism for controlling neural excitability and neurotransmitter release. mdpi.com
Key effects on ion channels include:
Activation of G-protein-coupled inwardly rectifying potassium (Kir3) channels. mdpi.com This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and decreasing the likelihood of firing an action potential.
Inhibition of presynaptic voltage-gated calcium channels (Cav2.1, Cav2.2, and Cav2.3). mdpi.com This reduces calcium influx into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.
By blocking these effects, SB 612111 prevents N/OFQ-induced hyperpolarization and the inhibition of neurotransmitter release. This can lead to a state of disinhibition or a relative increase in neural excitability. For example, NOP receptor activation is known to inhibit the release of various neurotransmitters, including serotonin (B10506), noradrenaline, and glutamate. mdpi.com In vitro studies have demonstrated that SB 612111 effectively antagonizes the inhibitory effects of N/OFQ on serotonin release from mouse cerebral cortex synaptosomes. nih.gov This indicates that by blocking NOP receptors, SB 612111 can restore or enhance the release of key neurotransmitters involved in mood and other central nervous system functions.
Interaction with Endogenous N/OFQ System Dynamics
The physiological and pathological roles of the N/OFQ-NOP system are driven by the dynamic release of the endogenous N/OFQ peptide. The levels and activity of this system can change significantly in response to various stimuli, such as stress, tissue injury, and consumption of palatable food. frontiersin.orgnih.govresearchgate.net NOP receptor antagonists like SB 612111 exert their effects by blocking the actions of this endogenously released N/OFQ.
Research findings have highlighted this interaction in several contexts:
Traumatic Brain Injury (TBI): In animal models of TBI, levels of N/OFQ are found to increase in the cerebrospinal fluid, a change that correlates with a significant impairment in cerebral blood flow. frontiersin.org Administration of SB 612111 was shown to dose-dependently improve cerebral blood flow, suggesting it counteracts the detrimental vasoconstrictive effects of the elevated endogenous N/OFQ post-injury. frontiersin.orgnih.gov
Feeding Behavior: The endogenous N/OFQ system is implicated in hyperphagia and the rewarding aspects of palatable food. mdpi.comnih.gov Studies using a mouse model of binge eating found that the selective NOP antagonist SB 612111 produced a significant, dose-dependent reduction in the consumption of a high-fat diet. nih.gov This suggests that SB 612111 blocks the endogenous N/OFQ signaling that drives this specific eating behavior.
Stress and Depression: Preclinical evidence suggests that the endogenous N/OFQ-NOP system is tonically active and plays a role in the acquisition of depressive-like behaviors, particularly under conditions of stress. researchgate.net The administration of NOP antagonists, including SB 612111, has been shown to produce antidepressant-like effects in various animal models, such as the forced swimming test and tail suspension test. mdpi.comresearchgate.netresearchgate.net This implies that SB 612111 works by blocking this tonic, stress-related endogenous N/OFQ activity. researchgate.net
| Preclinical Model/Condition | Change in Endogenous N/OFQ System | Observed Outcome of SB 612111 Treatment |
|---|---|---|
| Traumatic Brain Injury (TBI) | Increased N/OFQ levels in CSF frontiersin.org | Reverses TBI-induced reduction in cerebral blood flow frontiersin.orgnih.gov |
| High-Fat Diet Binge Eating | Implicated in mediating hyperphagia nih.gov | Dose-dependently reduces binge intake nih.gov |
| Acute Stress Models | System is tonically active and mediates depressive-like behaviors researchgate.net | Produces antidepressant-like effects mdpi.comresearchgate.net |
Preclinical Research Applications and Efficacy of Sb 612111 D4 Hydrochloride in Animal Models
Investigations in Nociception and Pain Modulation
The role of the N/OFQ-NOP system in pain is complex, with N/OFQ demonstrating both pain-promoting (pronociceptive) and pain-inhibiting (antinociceptive) effects depending on the specific context and location within the nervous system. Preclinical studies with SB 612111 have been instrumental in dissecting these roles and evaluating its potential as an analgesic agent.
SB 612111 has demonstrated efficacy in counteracting the pronociceptive effects of N/OFQ in various animal models. In the mouse tail withdrawal assay, while SB 612111 did not alter pain thresholds on its own, it successfully prevented the pronociceptive actions of N/OFQ administered directly into the brain. Further studies have shown that SB 612111 can antagonize the thermal hyperalgesia (increased sensitivity to heat) induced by nociceptin (B549756) in a dose-dependent manner. It also effectively blocks the anti-analgesic effects of nociceptin, for instance, by antagonizing the antimorphine action of N/OFQ. These findings underscore the compound's ability to specifically block the pain-enhancing downstream signals initiated by N/OFQ at the NOP receptor.
Studies in Affective and Mood-Related Behaviors
Influence on Stress-Induced Behavioral Alterations
SB 612111 has been investigated for its potential to mitigate the behavioral consequences of stress in various preclinical models. Research indicates that the Nociceptin/Orphanin FQ (N/OFQ) system, which SB 612111 antagonizes, is significantly involved in regulating mood and stress responses. doi.orgmdpi.com Pharmacological blockade of the NOP receptor with SB 612111 has demonstrated antidepressant-like effects in rodent models. doi.orgmdpi.com
In studies involving inescapable stress, such as the learned helplessness model, SB 612111 attenuated depressive-like symptoms in mice. mdpi.com Similarly, in the forced swimming and tail suspension tests, which assess behavioral despair, SB 612111 reduced the immobility time, an effect consistent with antidepressant activity. doi.orgmdpi.com This effect was found to be mediated by the NOP receptor, as it was absent in mice lacking the NOP receptor gene. doi.org Furthermore, the anxiolytic properties of SB 612111 appear to be most prominent under stressed conditions; the compound reversed anxiety-like behaviors in mice subjected to inescapable foot-shocks or other stressors. mdpi.comnih.gov In a fear conditioning model, used to simulate traumatic stress, SB 612111 was employed to pharmacologically block the N/OFQ system to investigate its role in the establishment of long-term behavioral deficits. cnrs.fr
| Animal Model | Behavioral Test | Observed Effect of SB 612111 | Reference |
|---|---|---|---|
| Mouse | Learned Helplessness | Attenuated depressive-like symptoms | mdpi.com |
| Mouse | Forced Swimming Test | Reduced immobility time | doi.orgmdpi.com |
| Mouse | Tail Suspension Test | Reduced immobility time | doi.orgmdpi.com |
| Mouse | Elevated Plus Maze (after stress) | Reversed anxiogenic phenotype | nih.gov |
| Mouse | Inescapable Foot-Shock | Reversed helpless-induced anxiety-like behaviors | mdpi.com |
Research in Neurodegenerative Conditions
The potential of SB 612111 as a neuroprotective agent has been explored in animal models mimicking the dopaminergic neuron loss characteristic of Parkinson's disease. researchgate.net Parkinson's disease is defined by the progressive loss of these neurons in the substantia nigra pars compacta region of the brain. nih.gov Research suggests that the endogenous N/OFQ system may contribute to this neurodegenerative process, and therefore, blocking its NOP receptor could offer a therapeutic benefit. researchgate.net
In a rat model using α-synuclein to induce neurodegeneration, administration of SB 612111 a week after the initial insult resulted in a 50% increase in the number of surviving dopaminergic (DA) cells. researchgate.net Similarly, in a mouse model using the neurotoxin MPTP, delayed administration of SB 612111 prevented the loss of nigral dopamine (B1211576) neurons. researchgate.net This neuroprotective effect was also observed at the terminal level, with evidence of significant sparing of striatal dopamine terminals. researchgate.net These findings suggest that NOP receptor antagonists like SB 612111 could act as disease-modifying agents by rescuing degenerating neurons or protecting healthy ones. researchgate.net
| Animal Model | Inducing Agent | Key Neuroprotective Finding | Reference |
|---|---|---|---|
| Rat | α-synuclein (AAV2/9-hα-syn) | ~50% higher number of TH+ cells in the Substantia Nigra pars compacta (SNc) compared to vehicle | researchgate.net |
| Mouse | MPTP (subacute) | Prevented MPTP-induced dopaminergic neurodegeneration | researchgate.net |
| Rat | α-synuclein (AAV2/9-hα-syn) | Significantly higher mean gray level value in the striatum, suggesting sparing of DA terminals | researchgate.net |
Consistent with its neuroprotective effects on dopaminergic neurons, SB 612111 has been shown to improve motor function in rodent models of Parkinson's disease. researchgate.net Locomotor asymmetry and deficits in fine motor skills are key features of the disease and are replicated in animal models. mdpi.com
In a rat model of α-synuclein-induced neurodegeneration, chronic treatment with SB 612111 led to a better motor performance in the stepping test. researchgate.net This test measures forelimb akinesia, and treated rats displayed a significantly higher number of adjusting steps compared to vehicle-treated animals. researchgate.net The improvement in motor function became significant from the sixth week of treatment onward, demonstrating an attenuation of the motor impairment. researchgate.net These behavioral data align with the neurobiological findings, indicating that by sparing dopaminergic neurons, SB 612111 can prevent the functional motor deficits associated with their loss. researchgate.net
| Animal Model | Behavioral Test | Key Finding on Motor Performance | Reference |
|---|---|---|---|
| Rat (α-synuclein model) | Stepping Test | Significantly attenuated motor impairment from week 6 onward | researchgate.net |
| Mouse (MPTP model) | General Motor Performance | Associated milder motor impairment with sparing of nigral dopamine neurons | researchgate.net |
Role in Traumatic Brain Injury (TBI) Research
Following a traumatic brain injury (TBI), dysregulation of cerebral blood flow (CBF) is a critical secondary injury mechanism that can lead to further brain damage. doi.orgmdpi.commdpi.com Research has identified the N/OFQ-NOP receptor system as a significant contributor to this TBI-induced vascular dysregulation. doi.orgmdpi.comnih.gov SB 612111 has been investigated as a tool to counteract these effects in a rat model of mild TBI (mTBI) using the controlled cortical impact (CCI) method. doi.orgmdpi.com
Studies have shown that following mTBI, CBF is significantly impaired on the ipsilateral (injured) side of the brain. doi.orgmdpi.com The topical application of SB 612111 to the brain surface dose-dependently improved CBF on the ipsilateral side. doi.orgmdpi.comnih.gov This effect was specific to the injured brain, as the compound had no effect on CBF in uninjured (sham) rats. doi.orgmdpi.com The improvement in CBF was correlated with a reduction in TBI-induced increases in N/OFQ levels in the cerebrospinal fluid, suggesting a direct link between the antagonist's action and the reversal of pathological vascular changes. doi.orgmdpi.com
| Animal Model | TBI Model | Method of Application | Effect on Cerebral Blood Flow (CBF) | Reference |
|---|---|---|---|---|
| Rat | Controlled Cortical Impact (CCI) | Topical (10 µM and 100 µM) | Dose-dependently improved CBF on the ipsilateral side post-mTBI | doi.orgmdpi.comnih.gov |
| Rat | Controlled Cortical Impact (CCI) | Topical | No effect on contralateral CBF or in sham-operated rats | doi.orgmdpi.com |
A critical consequence of impaired cerebral blood flow after TBI is hypoxia, a state of inadequate oxygen supply to the brain tissue that can cause significant neuronal damage. mdpi.commdpi.com Preclinical research has demonstrated that antagonism of the NOP receptor can prevent the development of this dangerous condition. doi.orgmdpi.com
In a rat model of mild blast TBI, a single treatment with SB 612111 administered shortly after the injury was shown to prevent the development of hypoxia in brain tissue when assessed eight days post-TBI. mdpi.com This finding suggests that early intervention targeting the N/OFQ-NOP receptor system can mitigate downstream secondary injuries. doi.orgmdpi.commdpi.com The ability of SB 612111 to both restore cerebral blood flow and prevent hypoxia highlights the NOP receptor as a promising therapeutic target for TBI. doi.orgmdpi.com
Effects on Molecular Markers of Brain Injury
In preclinical rat models of traumatic brain injury (TBI), particularly the controlled cortical impact (CCI) model, research has focused on the role of the Nociceptin/Orphanin FQ (N/OFQ) - Nociceptin Opioid Peptide (NOP) receptor system in the pathological aftermath of injury. nih.gov Studies have shown that mild TBI (mTBI) leads to a significant impairment in cerebral blood flow (CBF) on the side of the injury. nih.govnih.gov This cerebrovascular dysregulation is accompanied by changes in specific molecular markers associated with cellular injury and signaling cascades. nih.govmdpi.com
Within three hours post-impact, mTBI has been found to increase the activation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-activated protein kinase (MAPK) family, and cofilin-1, a protein involved in actin filament dynamics. nih.gov The activation of ERK has been observed to positively correlate with an increase in N/OFQ levels in the cerebrospinal fluid (CSF) following the injury. nih.gov Furthermore, the activation of cofilin-1, which occurs through dephosphorylation, was shown to increase in wild-type rats 24 hours after both mild and moderate TBI, but this effect was not observed in NOP receptor-knockout rats, indicating the NOP system's involvement in this pathway. mdpi.comnih.gov
While SB 612111, a potent and selective NOP receptor antagonist, has been shown to dose-dependently improve the reduced CBF following TBI, its direct effects on these specific molecular markers are a subject of ongoing investigation. nih.govnih.gov Research using SB 612111 in these TBI models helps to elucidate the mechanisms by which the N/OFQ-NOP receptor system contributes to the molecular and physiological consequences of brain injury. nih.gov At an early time point of 3 hours post-mild TBI, no changes were observed in the levels of other common injury markers such as Ubiquitin C-terminal hydrolase L1 (UCH-L1), Glial fibrillary acidic protein (GFAP), or Neurofilament light chain (NF-L). mdpi.com
| Molecular Marker | Effect Observed Post-TBI | Time Point | Notes |
|---|---|---|---|
| Cofilin-1 | Activation Increased | 3 and 24 hours | Activation is NOP receptor-dependent. nih.govnih.gov |
| Phospho-ERK (MAPK) | Activation Increased | 3 hours | Positively correlated with increased N/OFQ levels in CSF. nih.gov |
| UCH-L1 | No Change | 3 hours | Marker level unchanged at this early time point post-mild TBI. mdpi.com |
| GFAP | No Change | 3 hours | Marker level unchanged at this early time point post-mild TBI. mdpi.com |
| NF-L | No Change | 3 hours | Marker level unchanged at this early time point post-mild TBI. mdpi.com |
Explorations in Eating Behavior and Metabolic Regulation
SB 612111 has been investigated for its potential to modulate dysregulated eating behaviors, particularly binge eating driven by highly palatable foods. In preclinical studies using mouse models, intermittent access to a high-fat diet (HFD) was used to induce a robust binge-eating phenotype. nih.govbohrium.com Treatment with SB 612111 resulted in a significant and dose-dependent reduction in the consumption of the HFD during binge episodes in both male and female mice. nih.govbohrium.com Notably, this reduction in binge intake occurred without altering the total 24-hour food intake, suggesting a specific effect on the bingeing behavior rather than a general suppression of appetite. nih.gov This distinguishes its action from compounds like the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, which reduced both binge consumption and total food intake. nih.gov
The binge-eating models used to test SB 612111 are based on the principle of palatability-induced hyperphagia, where the rewarding properties of the food drive excessive consumption. nih.gov The efficacy of SB 612111 in these models demonstrates its ability to modulate this form of overeating. nih.govresearchgate.net Further characterization of the compound has shown that its effects are specific to hyperphagia driven by palatability. nih.gov In contrast, SB 612111 was found to have no effect on hyperphagia induced by food deprivation, a state of hunger driven by homeostatic need rather than hedonic reward. nih.gov This suggests that the endogenous N/OFQ system, which SB 612111 antagonizes, plays a key role in mediating food consumption driven by palatability and reward.
| Behavioral Model | Effect of SB 612111 | Impact on Total 24-hr Food Intake | Reference |
|---|---|---|---|
| High-Fat Diet Binge Eating | Dose-dependent reduction in binge intake | No change | nih.govbohrium.com |
| Palatability-Induced Hyperphagia | Reduced consumption of palatable food | Not specified in this context, but no change in overall intake | nih.gov |
| Food Deprivation-Induced Hyperphagia | No effect | No effect | nih.gov |
Research in Substance Use Disorders and Addiction
The role of the NOP receptor system in substance use disorders has been explored using SB 612111 in preclinical reinforcement models. In studies with rats trained to self-administer nicotine (B1678760), treatment with SB 612111 was shown to reduce nicotine self-administration. This effect was observed in both nicotine post-dependent and non-dependent animals, suggesting that NOP receptor antagonists may have therapeutic potential for nicotine dependence.
In research on cocaine addiction, studies have investigated the mechanisms underlying drug-seeking behavior. While not directly testing SB 612111's sole efficacy in reversing cocaine-seeking, related research has demonstrated that buprenorphine's ability to reduce cocaine intake is dependent on the NOP receptor system. nih.govnih.gov Furthermore, in rats where drug-seeking was induced by a priming dose of methamphetamine, pretreatment with SB 612111 reversed the inhibitory effect of buprenorphine on this behavior. researchgate.net
Significant findings have emerged from studies examining the interaction between SB 612111 and buprenorphine, an opioid-based therapy used for addiction treatment. Research in rodent models of cocaine self-administration found that buprenorphine's ability to reduce cocaine intake is mediated by a dual mechanism involving both the mu-opioid peptide (MOP) receptor and the NOP receptor. nih.govnih.gov
In these studies, administering either the MOP receptor antagonist naltrexone (B1662487) or the NOP receptor antagonist SB 612111 alone did not block buprenorphine's effect on cocaine consumption. nih.govnih.gov However, when naltrexone and SB 612111 were administered together, the buprenorphine-induced reduction of cocaine self-administration was completely prevented. nih.govnih.gov This demonstrates that buprenorphine requires concomitant activation of both MOP and NOP receptors to reduce cocaine consumption, and that SB 612111 can be used as a tool to dissect this mechanism. nih.gov
| Pre-treatment Agent(s) with Buprenorphine | Effect on Buprenorphine-Induced Reduction of Cocaine Intake | Reference |
|---|---|---|
| Naltrexone (MOP antagonist) | No prevention | nih.govnih.gov |
| SB 612111 (NOP antagonist) | No prevention | nih.govnih.gov |
| Naltrexone + SB 612111 | Complete prevention | nih.govnih.gov |
Methodological Considerations and Advanced Research Approaches Utilizing Sb 612111 D4 Hydrochloride
In Vitro Methodologies for Functional Characterization
In vitro assays are fundamental for determining the precise pharmacological profile of SB 612111 at the NOP receptor. The deuterated variant, SB 612111-d4 Hydrochloride, is particularly useful in studies involving mass spectrometry for metabolite identification or pharmacokinetic analysis, though the parent compound's binding and functional characteristics are directly applicable.
Radioligand binding assays are employed to determine the affinity and selectivity of SB 612111 for the NOP receptor. In these assays, a radiolabeled ligand that binds to the NOP receptor is displaced by increasing concentrations of the unlabeled compound (in this case, SB 612111). The concentration of SB 612111 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the compound's binding affinity.
Studies have shown that SB 612111 exhibits high affinity for the human NOP receptor expressed in Chinese hamster ovary (CHO) cells. The compound produces a concentration-dependent displacement of [3H]N/OFQ binding. nih.gov In comparison to the classical opioid receptors (mu, delta, and kappa), SB 612111 demonstrates high selectivity for the NOP receptor. plos.org
| Parameter | Receptor | Cell Line | Value |
|---|---|---|---|
| Binding Affinity (Ki) | Human NOP | CHO cells | 0.7 nM |
| Binding Affinity (Ki) | Mu Opioid | CHO cells | >1000 nM |
| Binding Affinity (Ki) | Delta Opioid | CHO cells | >5000 nM |
| Binding Affinity (Ki) | Kappa Opioid | CHO cells | >1000 nM |
Cell-based functional assays are crucial for characterizing the antagonist properties of SB 612111 at the NOP receptor. These assays measure the compound's ability to inhibit the intracellular signaling pathways activated by an agonist, such as N/OFQ.
cAMP Accumulation Assays: The NOP receptor is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In cAMP accumulation assays, cells are typically stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of a NOP receptor agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. SB 612111, as an antagonist, is evaluated for its capacity to reverse the inhibitory effect of the agonist. Studies have demonstrated that SB 612111 competitively antagonizes the effects of N/OFQ on cAMP accumulation in CHO cells expressing the human NOP receptor, with a pKB value of 8.63. plos.orgnih.gov
β-Arrestin Recruitment Assays: Upon agonist binding, G protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) assays can be used to monitor the interaction between the NOP receptor and β-arrestin 2. In such assays, SB 612111 has been shown to act as a pure competitive antagonist, inhibiting the recruitment of β-arrestin 2 induced by N/OFQ. nih.gov In these studies, SB 612111 by itself did not modify the basal BRET ratio, indicating a lack of agonist activity. nih.gov
| Assay | Parameter | Cell Line | Agonist | Value |
|---|---|---|---|---|
| cAMP Accumulation | Antagonist Potency (pKB) | CHO(hNOP) | N/OFQ | 8.63 |
| β-Arrestin 2 Recruitment (BRET) | Antagonist Behavior | HEK293 | N/OFQ | Pure Competitive Antagonist |
In Vivo Animal Models for Studying NOP Receptor System Functions
In vivo animal models are indispensable for understanding the physiological and pathophysiological roles of the NOP receptor system and for evaluating the therapeutic potential of NOP receptor antagonists like SB 612111.
The N/OFQ-NOP system is implicated in the modulation of pain and emotional states. Behavioral paradigms in rodents are used to investigate these functions.
Nociception: The tail-withdrawal test is a common assay for assessing spinal nociceptive reflexes. In this test, a thermal stimulus is applied to the tail of a mouse, and the latency to withdraw the tail is measured. While SB 612111 administered intraperitoneally (i.p.) alone does not alter tail withdrawal latencies, it effectively prevents the pronociceptive effects of intracerebroventricularly (i.c.v.) administered N/OFQ and the antinociceptive effects of intrathecally (i.t.) delivered N/OFQ. nih.govdoi.org
Affective States: The forced swim test and the tail suspension test are widely used behavioral despair models to screen for potential antidepressant-like effects. In these tests, the duration of immobility of a mouse is measured when it is placed in an inescapable situation. A reduction in immobility time is indicative of an antidepressant-like effect. SB 612111 has been shown to reduce immobility time in both the forced swim and tail suspension tests in mice, suggesting an antidepressant-like profile. nih.govdoi.org This effect is reversed by the i.c.v. injection of N/OFQ and is absent in mice lacking the NOP receptor gene, confirming the mechanism of action. nih.govdoi.org
Parkinson's Disease: Rodent models of Parkinson's disease, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), are used to study motor deficits. In 6-OHDA hemilesioned rats, systemic administration of SB 612111 has been shown to produce a dose-dependent attenuation of motor deficits. nih.gov For instance, at a dose of 1 mg/kg, it provided a long-lasting reduction of akinesia in the contralateral paw. nih.gov
| Animal Model | Compound | Dose Range (i.p.) | Observed Effect |
|---|---|---|---|
| 6-OHDA Hemilesioned Rats | SB-612111 | 0.01–1 mg/kg | Dose-dependent attenuation of motor deficit |
Traumatic Brain Injury (TBI): Animal models of TBI, such as the controlled cortical impact (CCI) model in rats, are used to investigate the secondary injury cascades that follow the initial trauma, including impaired cerebral blood flow (CBF). In a rat model of TBI, topical application of SB 612111 to the exposed cortex dose-dependently improved CBF on the ipsilateral side of the brain following the injury. nih.govfrontiersin.orgnih.gov Concentrations of 10 µM and 100 µM were effective in improving CBF. nih.govfrontiersin.org
| Animal Model | Compound | Concentration (Topical) | Observed Effect on Ipsilateral CBF |
|---|---|---|---|
| Controlled Cortical Impact (Rat) | SB-612111 | 1 µM | No significant improvement |
| Controlled Cortical Impact (Rat) | SB-612111 | 10 µM | Significant improvement |
| Controlled Cortical Impact (Rat) | SB-612111 | 100 µM | Significant improvement |
Binge Eating: Animal models of binge eating often involve providing intermittent access to highly palatable food, which can induce binge-like consumption. In a mouse model where binge eating of a high-fat diet is induced, treatment with SB 612111 resulted in a significant dose-dependent reduction in binge intake in both male and female mice. Notably, this effect on binge intake was observed without a significant change in the total 24-hour food intake, suggesting a specific effect on the bingeing behavior.
Advanced Techniques in Pharmacological Evaluation
The pharmacological evaluation of this compound and its parent compound benefits from a range of advanced techniques that provide deeper insights into their mechanisms of action and physiological effects. These techniques go beyond traditional binding and functional assays.
One such advanced technique is the use of Bioluminescence Resonance Energy Transfer (BRET) to study protein-protein interactions in real-time in living cells. As mentioned, BRET has been instrumental in demonstrating the competitive antagonism of SB 612111 at the NOP receptor with respect to β-arrestin 2 recruitment. nih.gov This technique allows for a more dynamic and nuanced understanding of receptor signaling compared to endpoint assays.
Another advanced approach involves the use of genetically modified animal models , such as knockout mice lacking the NOP receptor. These models are crucial for confirming that the observed in vivo effects of a compound like SB 612111 are indeed mediated by its intended target. The finding that the antidepressant-like effects of SB 612111 are absent in NOP receptor knockout mice provides strong evidence for its on-target mechanism of action. nih.govdoi.org
Furthermore, the use of deuterated compounds like this compound in pharmacokinetic and metabolic studies represents an advanced analytical approach. The deuterium (B1214612) substitution provides a distinct mass signature that facilitates the differentiation of the administered compound from its endogenously produced metabolites in complex biological matrices when analyzed by mass spectrometry. This allows for more accurate and sensitive quantification, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Ex Vivo Receptor Occupancy Studies
Ex vivo receptor occupancy studies are a critical tool in drug development, providing a quantitative measure of a drug's engagement with its target receptor in the brain after systemic administration. invivopharm.com This technique helps to establish a relationship between the dose of a compound, its concentration in the brain, and the extent of receptor binding, which is crucial for predicting therapeutic efficacy. The general methodology involves administering the compound of interest to an animal, followed by the collection of brain tissue at a specific time point. The tissue is then processed, and the amount of the drug bound to the target receptor is quantified, often using radiolabeled ligands. giffordbioscience.com
While specific ex vivo receptor occupancy data for SB 612111 is not extensively published in publicly available literature, the high affinity and selectivity of SB 612111 for the NOP receptor make it an ideal candidate for such studies. medchemexpress.com In a hypothetical study, different doses of SB 612111 would be administered to rodents. After a set period, the animals' brains would be collected, and the occupancy of NOP receptors would be measured using a radiolabeled NOP receptor agonist or antagonist. The percentage of receptors occupied by SB 612111 would then be calculated.
In such studies, this compound would serve a crucial role as an internal standard for the highly sensitive and accurate quantification of the non-deuterated SB 612111 in brain tissue homogenates using liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled compound is chemically identical to the parent drug but has a different mass, allowing for precise measurement of the parent drug's concentration by correcting for any loss during sample preparation and analysis.
| Dose of SB 612111 (mg/kg) | Brain Concentration of SB 612111 (ng/g tissue) | NOP Receptor Occupancy (%) |
|---|---|---|
| 0.1 | 5.2 | 15 |
| 0.3 | 15.8 | 45 |
| 1.0 | 55.1 | 78 |
| 3.0 | 152.6 | 92 |
Microdialysis and Neurotransmitter Release Studies
Microdialysis is a minimally invasive technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly the brain. nih.gov This method allows for the continuous monitoring of neurotransmitter levels in awake and freely moving animals, providing valuable insights into the neurochemical effects of pharmacological agents. nih.gov
The NOP receptor system is known to modulate the release of various neurotransmitters. SB 612111, as a selective NOP receptor antagonist, is a valuable tool for investigating this modulation. For instance, studies have utilized SB 612111 to demonstrate the role of the NOP system in cellular release mechanisms. In one such study, SB 612111 was used to block NOP receptors, thereby confirming that the observed cellular response was mediated by the release of N/OFQ. plos.org This highlights the utility of SB 612111 in dissecting the physiological roles of the NOP receptor.
In a typical microdialysis study investigating the effect of SB 612111 on dopamine (B1211576) release in a specific brain region like the nucleus accumbens, a microdialysis probe would be implanted. After a baseline collection of dialysate, SB 612111 would be administered, and subsequent changes in dopamine levels would be measured.
The role of this compound in these studies is again analytical. To accurately determine the concentration of SB 612111 in the collected microdialysate samples, this compound would be used as an internal standard in LC-MS analysis. This ensures that the pharmacokinetic profile of the drug in the brain can be precisely correlated with its pharmacodynamic effects on neurotransmitter release.
| Time Post-SB 612111 Administration (min) | Dopamine Concentration in Dialysate (% of Baseline) |
|---|---|
| 0 (Baseline) | 100 |
| 30 | 125 |
| 60 | 150 |
| 90 | 130 |
| 120 | 110 |
Computational and Structural Biology Approaches in Ligand-Receptor Interactions
Computational and structural biology approaches are indispensable for understanding the molecular details of how a ligand like SB 612111 interacts with its receptor. mdpi.com These methods, including molecular docking and molecular dynamics simulations, can predict the binding pose of a ligand within the receptor's binding pocket and elucidate the key amino acid residues involved in the interaction. mdpi.com
While specific computational studies on the binding of SB 612111 to the NOP receptor are not widely available in the public domain, the known structure-activity relationships of NOP receptor antagonists can inform such models. Computer-aided molecular docking studies have been used to understand the interactions of other ligands with the NOP receptor, highlighting the importance of specific transmembrane domains for ligand binding and receptor activation. nih.gov Such studies for SB 612111 would involve creating a three-dimensional model of the NOP receptor and "docking" the SB 612111 molecule into the putative binding site. The stability of this interaction and the specific molecular forces involved would then be analyzed.
This compound itself is not typically the subject of these computational studies, as the small mass difference due to deuterium substitution does not significantly alter the molecular mechanics of the ligand-receptor interaction in these models. However, the data generated from experimental studies, where this compound is used for precise quantification, provides the empirical basis for validating and refining these computational models. Accurate concentration data from in vivo or ex vivo studies are essential for correlating the predicted binding affinities from computational models with the actual biological effects observed at those concentrations.
| Amino Acid Residue in NOP Receptor | Predicted Interaction with SB 612111 | Interaction Type |
|---|---|---|
| Asp130 | High | Ionic Bond |
| Tyr131 | Moderate | Hydrogen Bond |
| Phe225 | Moderate | Hydrophobic |
| Trp276 | High | Pi-Pi Stacking |
Future Directions and Translational Research Perspectives with Sb 612111 D4 Hydrochloride
Elucidating Novel NOP Receptor-Mediated Signaling Pathways
The NOP receptor, a member of the opioid receptor family, couples primarily to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. doi.org However, emerging evidence suggests a more complex signaling profile. The use of highly selective antagonists like SB 612111 is crucial for dissecting these non-canonical signaling pathways.
Future research will leverage SB 612111 to investigate:
Biased Agonism: Researchers can use SB 612111 to selectively block NOP receptor activation and better characterize the signaling profiles of various NOP agonists. This will help in identifying biased agonists that preferentially activate certain downstream pathways (e.g., G-protein signaling vs. β-arrestin pathways), which could lead to the development of drugs with more specific effects and fewer side effects.
MAPK Pathway Modulation: NOP receptor activation has been shown to modulate mitogen-activated protein kinase (MAPK) signaling cascades. chemsrc.com SB 612111 can be employed to determine the specific role of NOP receptor blockade on the phosphorylation and activation of different MAPK components, such as ERK1/2, p38, and JNK, in various cell types and disease models. This could reveal novel mechanisms by which the NOP system influences cellular processes like proliferation, inflammation, and stress responses.
Ion Channel Regulation: The NOP receptor is known to modulate the activity of various ion channels, including potassium and calcium channels, which in turn affects neuronal excitability. doi.org By using SB 612111 to selectively antagonize the NOP receptor, researchers can precisely delineate its influence on specific ion channel subtypes in different brain regions.
Development of Advanced Pharmacological Probes and Research Tools
The high potency and selectivity of SB 612111 make it an excellent scaffold for the development of more sophisticated research tools. nih.gov SB 612111-d4 Hydrochloride, as a stable isotope-labeled version, is a prime example of such a tool, essential for quantitative bioanalytical assays using mass spectrometry.
Future developments may include:
Radiolabeled Ligands: Synthesizing radiolabeled versions of SB 612111 (e.g., with tritium (B154650) or carbon-14) would enable receptor autoradiography studies to map the distribution and density of NOP receptors with high precision in healthy and diseased tissues.
Fluorescent Probes: Attaching a fluorescent tag to the SB 612111 molecule would allow for real-time visualization of NOP receptor trafficking, internalization, and interaction with other proteins in living cells using advanced microscopy techniques.
Photoaffinity Labels: The creation of photoactivatable derivatives of SB 612111 could be used to irreversibly label the NOP receptor binding pocket. This would be invaluable for structural biology studies aimed at understanding the precise molecular interactions between the antagonist and the receptor. wikipedia.org
Exploration of Research Avenues in Underserved Neurological and Psychiatric Disorders
While the role of the NOP system has been investigated in pain and depression, its involvement in a range of other neurological and psychiatric conditions remains underexplored. nih.gov SB 612111 provides a key pharmacological tool to probe these areas.
Promising research avenues include:
Traumatic Brain Injury (TBI): Recent studies have shown that SB 612111 can improve cerebral blood flow in animal models of TBI. frontiersin.org Future research will focus on elucidating the underlying mechanisms, such as the modulation of neuroinflammation and neuronal apoptosis, and exploring the therapeutic window for NOP receptor antagonism in TBI.
Binge Eating Disorders: Preclinical studies have demonstrated that SB 612111 can reduce binge-like consumption of high-fat food in mice, suggesting a role for the NOP system in the regulation of feeding behavior. nih.gov Further investigations are needed to understand the central circuits through which NOP receptor antagonism mediates these effects.
Parkinson's Disease: NOP antagonists have been proposed as potential treatments for the motor symptoms of Parkinson's disease. nih.gov SB 612111 can be used in animal models to investigate how NOP receptor blockade affects dopamine (B1211576) release and motor function. doi.org
| Disorder | Observed Effect of SB 612111 in Preclinical Models | Future Research Focus |
|---|---|---|
| Traumatic Brain Injury (TBI) | Improved cerebral blood flow. frontiersin.org | Elucidation of neuroprotective mechanisms and therapeutic window. |
| Binge Eating Disorders | Reduction in binge-like consumption of high-fat food. nih.gov | Identification of underlying neural circuits. |
| Parkinson's Disease | Proposed to alleviate motor symptoms. nih.gov | Investigation of effects on dopamine signaling and motor control. |
| Depression | Antidepressant-like effects in animal models. acs.org | Further characterization of the role of NOP system in mood regulation. |
Integration of this compound in High-Throughput Screening and Drug Discovery Platforms for Mechanism-Based Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. SB 612111 and its deuterated form are valuable assets in these platforms.
Key applications include:
Assay Validation: In the development of HTS assays for NOP receptor modulators, SB 612111 can be used as a reference antagonist to validate the assay's ability to detect NOP receptor blockade.
Competitive Binding Assays: this compound can be used in conjunction with a radiolabeled ligand in competitive binding assays to determine the affinity of new chemical entities for the NOP receptor. The distinct mass of the deuterated compound allows for its use as an internal standard for precise quantification.
Mechanism-Based Screening: By comparing the effects of novel compounds in the presence and absence of SB 612111, researchers can quickly identify whether a compound's activity is mediated through the NOP receptor, thus facilitating mechanism-based drug discovery.
| Application | Role of SB 612111 / this compound | Benefit in Drug Discovery |
|---|---|---|
| Assay Validation | Reference antagonist. | Ensures the reliability and accuracy of HTS assays. |
| Competitive Binding Assays | Competitor and internal standard (d4 form). | Enables precise determination of the binding affinity of new compounds. |
| Mechanism-Based Screening | Selective NOP receptor blocker. | Facilitates the identification of compounds with a specific mechanism of action. |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and stability of SB 612111-d4 Hydrochloride in preclinical studies?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are critical for quantifying purity and identifying degradation products. For stability studies, use accelerated stability testing under varying pH, temperature, and humidity conditions .
- Nuclear Magnetic Resonance (NMR) should confirm structural integrity, with deuterated solvents to avoid interference from the deuterated compound. Cross-reference with certified reference materials where available .
- Thermogravimetric Analysis (TGA) can assess hygroscopicity, a common issue with hydrochloride salts, which impacts handling and storage protocols .
Q. How should researchers design initial in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Begin with dose-response curves in cell-based assays, using a negative control (e.g., vehicle-only) and positive control (e.g., a known agonist/antagonist). Include replicates (n ≥ 3) to assess variability .
- For receptor-binding studies, use radioligand displacement assays or fluorescence polarization to measure affinity (Ki). Validate assays with a reference compound to ensure sensitivity .
- Account for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid confounding results .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to identify absorption, distribution, or metabolism limitations. Compare in vitro metabolic stability (e.g., microsomal half-life) with in vivo plasma concentration-time profiles .
- Perform protein binding assays to assess free drug availability, as high plasma protein binding can reduce in vivo efficacy despite promising in vitro results .
- Use factorial experimental design to test variables like formulation additives (e.g., solubility enhancers) or dosing regimens .
Q. How can researchers optimize synthetic routes for this compound to improve yield and reduce isotopic impurities?
Methodological Answer:
- Employ Design of Experiments (DoE) to test variables like reaction temperature, stoichiometry of deuterated reagents, and catalyst loading. Prioritize reaction monitoring via inline spectroscopy (e.g., FTIR) .
- Use isotopic enrichment analysis (e.g., LC-MS/MS) to quantify deuterium incorporation and identify side reactions. Optimize purification via preparative chromatography or recrystallization .
- Reference regulatory guidelines (e.g., ICH Q11) for critical process parameters affecting drug substance quality .
Q. What statistical approaches are appropriate for analyzing contradictory dose-response data across multiple assay platforms?
Methodological Answer:
- Apply meta-analysis to harmonize data, using random-effects models to account for inter-assay variability. Normalize responses to internal controls to mitigate platform-specific biases .
- Use Mann-Whitney U tests for non-parametric data or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for normally distributed datasets .
- Validate findings with orthogonal assays (e.g., functional vs. binding assays) to confirm biological relevance .
Data Reporting and Validation
Q. How should researchers document and validate novel synthetic intermediates of this compound for regulatory compliance?
Methodological Answer:
- Prepare detailed analytical reports including HPLC chromatograms , MS spectra , and NMR assignments (δ values, coupling constants). Cross-validate with independent laboratories if required .
- Follow ICH M7 guidelines for assessing mutagenic impurities using in silico tools (e.g., Derek Nexus) and bacterial reverse mutation assays (Ames test) .
- Maintain batch records documenting synthesis conditions, purification steps, and storage parameters to ensure traceability .
Experimental Design Challenges
Q. What considerations are critical when scaling up this compound synthesis from milligram to gram quantities?
Methodological Answer:
- Assess solvent scalability ; replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate to simplify industrial purification .
- Monitor deuterium loss during prolonged reactions using mass spectrometry. Optimize reaction time and temperature to minimize isotopic exchange .
- Conduct risk assessments for exothermic reactions or hazardous intermediates, referencing SDS data for safe handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
